molecular formula C6H3F3I2N2 B8121570 6-(Trifluoromethyl)-3,5-diiodopyridin-2-amine

6-(Trifluoromethyl)-3,5-diiodopyridin-2-amine

Cat. No.: B8121570
M. Wt: 413.91 g/mol
InChI Key: DRKLZGMMNLXYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)-3,5-diiodopyridin-2-amine is a compound that belongs to the class of trifluoromethylated pyridines. These compounds are known for their unique chemical properties and significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl and diiodo groups in the pyridine ring imparts distinct reactivity and stability to the compound, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-3,5-diiodopyridin-2-amine typically involves the introduction of trifluoromethyl and diiodo groups onto a pyridine ring. One common method is the direct iodination of 6-(Trifluoromethyl)pyridin-2-amine using iodine and an oxidizing agent under controlled conditions. Another approach involves the trifluoromethylation of 3,5-diiodopyridin-2-amine using a trifluoromethylating reagent such as trifluoromethyl iodide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and trifluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-3,5-diiodopyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-3,5-diiodopyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The diiodo groups may facilitate binding to specific receptors or active sites, leading to the modulation of biological activities .

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)-3-iodopyridin-2-amine
  • 6-(Trifluoromethyl)-3,5-dibromopyridin-2-amine
  • 6-(Trifluoromethyl)-3,5-dichloropyridin-2-amine

Comparison: Compared to its analogs, 6-(Trifluoromethyl)-3,5-diiodopyridin-2-amine exhibits unique reactivity due to the presence of two iodine atoms, which can be selectively substituted or coupled in various reactions. This makes it a versatile intermediate for the synthesis of diverse organic compounds .

Properties

IUPAC Name

3,5-diiodo-6-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3I2N2/c7-6(8,9)4-2(10)1-3(11)5(12)13-4/h1H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKLZGMMNLXYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1I)N)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3I2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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